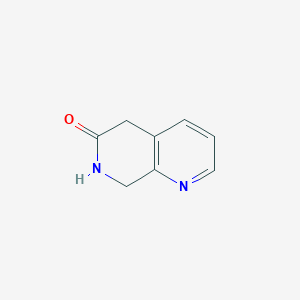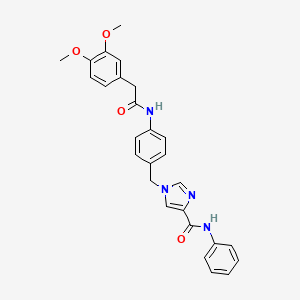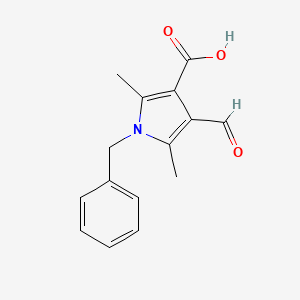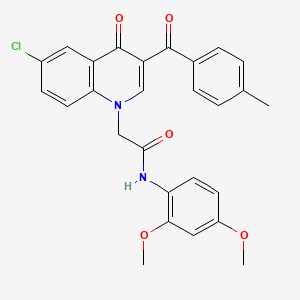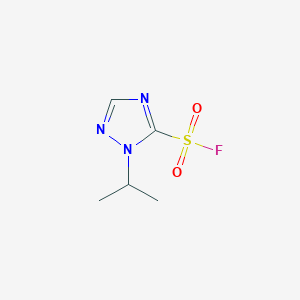
2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The sulfonyl fluoride group attached to this triazole ring indicates that it may have potential as a reactive intermediate or as a building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. One such method is the regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride . Although this method does not directly describe the synthesis of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride, it provides a general approach that could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to create a wide range of compounds with different properties. The presence of a sulfonyl fluoride group is significant as it can act as a leaving group in chemical reactions, making these compounds useful in various synthetic applications .
Chemical Reactions Analysis
Triazole compounds can participate in a variety of chemical reactions. For instance, the click reaction of a diazide monomer with an alkyne can lead to the formation of polytriazoles . Additionally, the metal-free synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides demonstrates the versatility of triazole compounds in undergoing cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride, are influenced by their molecular structure. The presence of the sulfonyl fluoride group can impart high reactivity to these compounds, making them useful in various chemical transformations. The fluorinated polytriazoles synthesized using the click reaction exhibit high molecular weights, good solubility, and film-forming capabilities, combined with high thermal and chemical stabilities . These properties make them interesting materials for applications such as proton exchange membranes.
Aplicaciones Científicas De Investigación
Synthesis of Fluorosulfonyl 1,2,3-Triazoles : A study by Thomas and Fokin (2018) describes a regioselective, metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles, extending to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. This method offers access to compounds that are challenging to synthesize through existing methods (Thomas & Fokin, 2018).
Development of Proton Exchange Membranes : Singh et al. (2014) synthesized fluorinated sulfonated polytriazoles with varying degrees of sulfonation, demonstrating their potential as materials for proton exchange membranes in fuel cells. These materials exhibit high molecular weights, thermal and chemical stabilities, and significant proton conductivities (Singh et al., 2014).
Functional 1-Substituted-1,2,3-Triazoles Synthesis : Giel et al. (2019) developed a scalable and metal-free method for synthesizing 1-substituted-1,2,3-triazoles. This method uses organic azides and ethenesulfonyl fluoride, demonstrating the broad applicability and excellent yield of this approach (Giel et al., 2019).
Antimicrobial Activity : Leng et al. (2020) developed a clickable connective hub for fluorosulfonylvinylation of primary and secondary amines, including amino acids and pharmaceuticals. Some of the functionalized compounds showed improved antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).
Protein Modification and Ligand Discovery : Brulet et al. (2020) introduced sulfur-triazole exchange (SuTEx) chemistry for modifying tyrosine sites on proteins, enabling the discovery of protein ligands. This approach shows potential for broad applications in chemical proteomics and drug discovery (Brulet et al., 2020).
Mecanismo De Acción
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its molecular structure. Some 1,2,4-triazole derivatives have been found to inhibit certain enzymes, such as carbonic anhydrase , which can lead to various downstream effects in biochemical pathways.
The pharmacokinetics of 1,2,4-triazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its bioavailability .
The result of action of 1,2,4-triazole derivatives can include molecular and cellular effects such as the inhibition of enzyme activity, interference with cell signaling pathways, and induction of cell death in certain types of cells .
Propiedades
IUPAC Name |
2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3O2S/c1-4(2)9-5(7-3-8-9)12(6,10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPTNLVYVRDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)
![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)

![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)



